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Abstract

LEQ803, also known as N-Desmethyl Ribociclib or M4, is a principal active metabolite of the
cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, Ribociclib.[1][2] Ribociclib is an established
therapeutic agent in the treatment of hormone receptor-positive (HR+), human epidermal
growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[3]
Understanding the pharmacological profile of its metabolites is crucial for a comprehensive
assessment of the drug's overall activity and safety. This technical guide provides an in-depth
overview of LEQ803, focusing on its mechanism of action, preclinical data, and the
experimental methodologies used for its characterization. The information is presented to
support oncology researchers, scientists, and professionals in drug development in their
understanding of this key metabolite.

Introduction to LEQ803 and its Parent Compound,
Ribociclib

Ribociclib is a selective, orally bioavailable small molecule inhibitor of CDK4 and CDK®6.[4]
These kinases are fundamental drivers of the cell cycle, and their inhibition by Ribociclib leads
to cell cycle arrest at the G1 phase, thereby preventing cancer cell proliferation.[5][6] LEQ803

is formed in vivo through the metabolism of Ribociclib, primarily by the cytochrome P450
enzyme CYP3A4.[7] While Ribociclib is the major circulating component, LEQ803 is one of its
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most abundant plasma metabolites and exhibits a pharmacological activity that contributes to
the overall clinical profile of Ribociclib.[1]

Mechanism of Action: The CDK4/6-Cyclin D-Rb
Pathway

The primary mechanism of action of LEQ803, mirroring that of its parent compound Ribociclib,
is the inhibition of the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway. This pathway is a critical
regulator of the G1-S phase transition in the cell cycle.[6]

In cancer cells with a functional Rb pathway, hyperactivation of CDK4 and CDKG6 leads to the
phosphorylation of the Rb protein. Phosphorylated Rb (pRb) releases the E2F transcription
factor, which in turn activates the transcription of genes necessary for DNA replication and
progression into the S phase. By inhibiting CDK4 and CDK6, LEQ803 prevents the
phosphorylation of Rb, maintaining it in its active, hypophosphorylated state. This active Rb
sequesters E2F, thereby blocking the G1-S transition and inducing cell cycle arrest.[5]
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Caption: Simplified signaling pathway of LEQ803-mediated CDK4/6 inhibition.

Preclinical and In Vitro Data
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While extensive clinical data is available for Ribociclib, the characterization of LEQ803 primarily
comes from preclinical and in vitro studies. These studies are essential for understanding the
metabolite's contribution to the overall pharmacological effect of the parent drug.

In Vitro Activity

The in vitro pharmacological activity of LEQ803 has been assessed through cell cycle profiling
using flow cytometry. These experiments have demonstrated that LEQ803 is an active inhibitor
of the cell cycle, albeit with a lower potency compared to Ribociclib.[1]

Relative Potency to

C d IC50 for G1 A t (uM)[1
ompoun or rrest (MM)[1] Ribociclib
Ribociclib 0.053 1x
LEQ803 (M4) 0.24 ~0.22x (5-fold lower)
Pharmacokinetics

Pharmacokinetic studies in humans have provided valuable data on the exposure of LEQ803
relative to Ribociclib. Following oral administration of Ribociclib, LEQ803 exhibits a
pharmacokinetic profile that is parallel to the parent drug.[1]

Parameter Ribociclib[1] LEQ803 (M4)[1]
Tmax (hours) after repeated
~2.4 ~4.0
600 mg dose
T1/2 (hours) after repeated
~32.0 ~31.4
600 mg dose
AUCO0-24 h relative to
100% ~8%

Ribociclib

Based on its in vivo exposure and relative in vitro pharmacological activity, LEQ803 is not
considered to have a clinically relevant contribution to the overall pharmacological activity of
Ribociclib at the therapeutic dose.[1]
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Off-Target Activity

An assessment of the off-target activity of LEQ803 was conducted on a panel of G protein-
coupled receptors (GPCRS), transporters, ion channels, nuclear receptors, and enzymes. While
Ribociclib showed some off-target activities, the specific off-target profile of LEQ803 has been
evaluated to ensure a comprehensive understanding of the drug's safety profile.

Experimental Protocols

The characterization of LEQ803 involves a series of established in vitro and analytical
methodologies. Below are detailed descriptions of the key experimental protocols.

In Vitro Metabolism of Ribociclib

The in vitro metabolism of Ribociclib to form LEQ803 is typically investigated using human liver
microsomes (HLMs) or recombinant human cytochrome P450 enzymes.
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Ribociclib HLMs or Recombinant CYP3A4 NADPH

Sample Preparation

LC-MS/MS Analysis

Metabolite Identification (LEQ803)
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Caption: Workflow for in vitro metabolism studies of Ribociclib.
Methodology:

¢ Incubation Mixture Preparation: A typical incubation mixture contains Ribociclib, human liver
microsomes (or recombinant CYP3A4), and a buffer solution (e.g., potassium phosphate
buffer, pH 7.4).

« Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-

generating system or NADPH.
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 Incubation: The mixture is incubated at 37°C for a specified period.

» Termination of Reaction: The reaction is terminated by adding a quenching solution, such as
acetonitrile or methanol, which also serves to precipitate proteins.

o Sample Processing: The quenched samples are centrifuged to pellet the precipitated
proteins. The supernatant, containing the parent drug and its metabolites, is collected.

o LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass
spectrometry (LC-MS/MS) to identify and quantify Ribociclib and its metabolites, including
LEQ803.

CDK4/6 Kinase Activity Assay

To determine the direct inhibitory effect of LEQ803 on CDK4 and CDK®6, a biochemical kinase
assay is employed. This assay measures the phosphorylation of a substrate by the purified
enzyme in the presence and absence of the inhibitor.

Methodology:

o Reaction Components: The assay is typically performed in a multi-well plate format and
includes purified recombinant CDK4/Cyclin D and CDK6/Cyclin D enzymes, a suitable
substrate (e.g., a fragment of the Rb protein), and ATP (often radiolabeled, e.g., [y-3P]ATP).

e Inhibitor Addition: Serial dilutions of LEQ803 (and Ribociclib as a positive control) are added
to the wells.

e Initiation and Incubation: The kinase reaction is initiated by the addition of the enzyme or
ATP and incubated at room temperature for a defined period.

o Termination and Detection: The reaction is stopped, and the amount of phosphorylated
substrate is quantified. This can be done through various methods, including:

o Radiometric Assay: Capturing the radiolabeled phosphorylated substrate on a filter and
measuring radioactivity using a scintillation counter.

o Luminescence-based Assay: Using a system like ADP-Glo™, which measures the amount
of ADP produced during the kinase reaction.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b3180018?utm_src=pdf-body
https://www.benchchem.com/product/b3180018?utm_src=pdf-body
https://www.benchchem.com/product/b3180018?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3180018?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Data Analysis: The percentage of inhibition is calculated for each concentration of LEQ803,
and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Proliferation and Cell Cycle Arrest Assays

Cell-based assays are crucial for evaluating the pharmacological activity of LEQ803 in a more
physiologically relevant context.

Cancer Cell Line Seeding

Treatment with LEQ803

Incubation

\/

Endpoints

Proliferation Assay Cell Cycle Analysis Western Blot (pRb)
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Caption: General workflow for cell-based assays to assess LEQ803 activity.

Methodology:

e Cell Culture: A suitable cancer cell line with an intact Rb pathway (e.g., MCF-7 breast cancer
cells) is cultured under standard conditions.

o Treatment: Cells are treated with various concentrations of LEQ803.

¢ Incubation: Cells are incubated with the compound for a period that allows for effects on
proliferation and the cell cycle to be observed (typically 24-72 hours).
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e Endpoint Analysis:

o Proliferation Assay: The effect on cell proliferation can be measured using various
methods, such as direct cell counting, or assays that measure DNA content (e.g., using
fluorescent dyes like SYBR Green).

o Cell Cycle Analysis: To determine the effect on cell cycle distribution, cells are fixed,
stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow
cytometry. An accumulation of cells in the G1 phase is indicative of CDK4/6 inhibition.

o Western Blotting: To confirm the mechanism of action, protein lysates from treated cells
can be analyzed by Western blotting to assess the phosphorylation status of Rb at
CDKA4/6-specific sites (e.g., Ser780, Ser795). A decrease in pRb levels indicates target
engagement.

Conclusion

LEQ803 is a significant metabolite of Ribociclib that demonstrates in vitro activity as a CDK4/6
inhibitor, albeit with lower potency than its parent compound. Its formation, primarily through
CYP3A4-mediated metabolism, and its pharmacokinetic profile have been well-characterized.
While its direct contribution to the overall clinical efficacy of Ribociclib is considered minor due
to its lower exposure and potency, a thorough understanding of its pharmacology is essential
for a complete assessment of the drug. The experimental protocols outlined in this guide
provide a framework for the continued investigation of LEQ803 and other drug metabolites in
oncology research. This knowledge is critical for the development of safer and more effective
cancer therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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